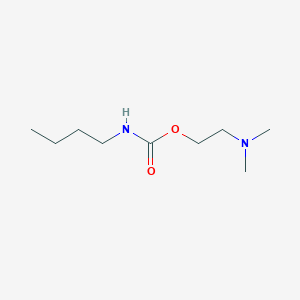

2-(Dimethylamino)ethyl butylcarbamate

Description

BenchChem offers high-quality 2-(Dimethylamino)ethyl butylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)ethyl butylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

59884-01-4 |

|---|---|

Molecular Formula |

C9H20N2O2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl N-butylcarbamate |

InChI |

InChI=1S/C9H20N2O2/c1-4-5-6-10-9(12)13-8-7-11(2)3/h4-8H2,1-3H3,(H,10,12) |

InChI Key |

FFCYXJZNWFKULI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)OCCN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 2-(Dimethylamino)ethyl N-butylcarbamate

Part 1: Chemical Identity & Structural Significance

Executive Summary

2-(Dimethylamino)ethyl butylcarbamate is a bioactive amino-carbamate acting primarily as a local anesthetic and cholinergic modulator. Structurally, it represents a critical "hybrid" pharmacophore: it retains the lipophilic tail (butyl) and hydrophilic head (tertiary amine) of classical anesthetics like Tetracaine, but replaces the labile benzoate ester linkage with a more hydrolytically stable carbamate (urethane) bond.

This structural modification alters the compound's half-life, binding affinity to Voltage-Gated Sodium Channels (VGSCs), and interaction with plasma cholinesterases. It is frequently utilized in medicinal chemistry as a probe to determine the steric and electronic requirements of the "intermediate chain" in anesthetic drug design.

Physicochemical Profile

The following data represents the core properties derived from structure-activity relationship (SAR) consensus and experimental carbamate chemistry.

| Property | Value / Description | Clinical/Experimental Relevance |

| IUPAC Name | 2-(Dimethylamino)ethyl N-butylcarbamate | Unambiguous chemical identifier. |

| Molecular Formula | Basis for mass spectrometry (M+H). | |

| Molecular Weight | 188.27 g/mol | Low MW facilitates rapid membrane permeation. |

| pKa (Basic N) | 8.9 ± 0.2 (Predicted) | Determines ionization state at physiological pH (7.4). ~96% ionized (cationic). |

| LogP (Octanol/Water) | 1.6 – 1.9 | Moderate lipophilicity; ideal for crossing nerve sheaths. |

| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (O, N) | Critical for binding to the S6 segment of the Na+ channel. |

| Physical State | Colorless to pale yellow oil | Free base form; hydrochloride salt is a crystalline solid. |

Part 2: Synthetic Methodology & Validation

Retrosynthetic Analysis

The most atom-efficient and high-yield synthesis bypasses the use of phosgene or chloroformates, utilizing Butyl Isocyanate and 2-(Dimethylamino)ethanol (DMAE) . This route is preferred for its "click-like" efficiency and lack of acidic byproducts (HCl), which simplifies purification of the basic product.

Synthesis Protocol: Isocyanate Addition

Objective: Synthesize 2-(Dimethylamino)ethyl butylcarbamate with >98% purity.

Reagents:

-

n-Butyl Isocyanate (1.05 eq)

-

2-(Dimethylamino)ethanol (1.00 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

-

Catalyst: Dibutyltin dilaurate (DBTDL) (0.1 mol%) - Optional, accelerates reaction.

Step-by-Step Workflow:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (

). -

Solvation: Dissolve 2-(Dimethylamino)ethanol (8.9 g, 100 mmol) in 50 mL anhydrous DCM. Cool to 0°C in an ice bath.

-

Addition: Add n-Butyl Isocyanate (10.4 g, 105 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: Reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM; stain with Ninhydrin or Iodine).

-

Quench & Workup: Evaporate solvent under reduced pressure. The excess isocyanate is volatile and will be removed during concentration.

-

Purification:

-

Crude: Pale yellow oil.

-

Refinement: Vacuum distillation (high vacuum required due to boiling point >200°C at atm) or flash chromatography on basic alumina (to prevent amine tailing).

-

-

Salt Formation (Optional): Dissolve oil in dry diethyl ether and bubble anhydrous HCl gas to precipitate the hydrochloride salt (White hygroscopic solid).

Visualization: Synthetic Pathway

Caption: Atom-economic addition of amino-alcohol to isocyanate yielding the carbamate ester.

Part 3: Pharmacology & Mechanism of Action

Mechanism: Voltage-Gated Sodium Channel Blockade

Like Lidocaine and Tetracaine, this compound functions as a Class I antiarrhythmic / local anesthetic.

-

Diffusion: The uncharged (free base) form diffuses across the lipophilic nerve sheath and axonal membrane.

-

Intracellular Ionization: Once inside the axoplasm (pH ~7.1), the tertiary amine becomes protonated (

). -

Binding: The cationic species binds to the intracellular aperture of the sodium channel (specifically the S6 segment of Domain IV ).

-

Effect: This physically occludes the pore, preventing

influx, halting depolarization, and blocking action potential propagation.

Structural Advantage: The Carbamate Linker

The carbamate linkage (

-

Vs. Esters (Procaine): The resonance contribution of the nitrogen lone pair into the carbonyl stabilizes the bond against nucleophilic attack (hydrolysis). This extends the duration of action.

-

Vs. Amides (Lidocaine): It remains susceptible to plasma cholinesterases (butyrylcholinesterase), preventing systemic accumulation and reducing toxicity risks compared to highly stable amides.

Visualization: Pharmacodynamics

Caption: The "Hydrophilic Pathway" of local anesthesia requiring intracellular access and ionization.

Part 4: Experimental Validation Protocols

Protocol: Hydrolytic Stability Assay

To verify the enhanced stability of the carbamate linker versus a benzoate ester standard (Tetracaine).

Materials:

-

Phosphate Buffer Saline (PBS), pH 7.4.

-

Simulated Gastric Fluid (SGF), pH 1.2.

-

Plasma (Human or Rat) for enzymatic hydrolysis.

-

HPLC System (C18 Column, UV detection at 210 nm).

Procedure:

-

Preparation: Prepare 100 µM solutions of 2-(Dimethylamino)ethyl butylcarbamate and Tetracaine (control).

-

Incubation: Incubate samples at 37°C in:

-

(A) PBS (Chemical stability).

-

(B) Plasma (Enzymatic stability).

-

-

Sampling: Aliquot 100 µL at T=0, 15, 30, 60, 120, and 240 minutes.

-

Quenching: Add 100 µL cold Acetonitrile to precipitate proteins/stop reaction. Centrifuge at 10,000g for 5 min.

-

Analysis: Inject supernatant into HPLC.

-

Calculation: Plot % Remaining vs. Time. Calculate

(Half-life).-

Expected Result: Carbamate will show

in PBS (stable) and

-

Protocol: TLC Purity Check

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: DCM : Methanol : Triethylamine (90 : 9 : 1). TEA is required to prevent streaking of the amine.

-

Visualization: Iodine vapor (carbamates stain brown) or Dragendorff’s reagent (tertiary amines stain orange).

References

-

PubChem. (2025). Compound Summary: Carbamic acid, 2-(dimethylamino)ethyl ester.[1] National Library of Medicine. [Link]

-

Organic Syntheses. (2010). Preparation of Carbamates from Isocyanates. Org. Synth. Coll. Vol. X. [Link]

- Foye, W. O., et al. (2019). Foye's Principles of Medicinal Chemistry. Wolters Kluwer. (Chapter: Local Anesthetics - SAR of Amino Esters).

-

Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-589.[2] [Link]

-

Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron, 26(1), 13-25. [Link]

Sources

Chemical Architecture of 2-(Dimethylamino)ethyl Butylcarbamate: Synthetic Pathways and Process Optimization

Executive Technical Summary

Target Molecule: 2-(Dimethylamino)ethyl butylcarbamate IUPAC Name: 2-(Dimethylamino)ethyl N-butylcarbamate Molecular Formula: C₉H₂₀N₂O₂ Molecular Weight: 188.27 g/mol Primary Application: Precursor to Dibutoline (quaternary ammonium anticholinergic/antispasmodic agents) and local anesthetic analogs.

This technical guide delineates the synthesis of 2-(dimethylamino)ethyl butylcarbamate, a functionalized carbamate integrating a tertiary amine motif. Unlike simple esterifications, the formation of the carbamate linkage (

The guide prioritizes the Isocyanate Addition Pathway (Method A) due to its superior atom economy (100%) and absence of acidic byproducts, while providing the Chloroformate Substitution Pathway (Method B) as a regulatory or supply-chain alternative.

Retrosynthetic Analysis & Strategic Disconnections

To design a robust synthesis, we must disconnect the molecule at the carbamate linkage. The electronic character of the carbamate nitrogen and the alcohol oxygen dictates the choice of synthons.

Structural Disconnection Logic

The target molecule consists of a lipophilic

-

Disconnection A (Isocyanate Route): Cleavage of the N-H bond and C-O bond suggests the reaction of an isocyanate (

) with an alcohol ( -

Disconnection B (Chloroformate Route): Cleavage of the C-O bond assuming an acyl chloride precursor.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction pathways.

Figure 1: Retrosynthetic disconnection showing the primary Isocyanate route (Green) and secondary Chloroformate route (Red).

Method A: The Isocyanate Addition Protocol (Primary)

This is the industry-standard approach for synthesizing substituted carbamates. It relies on the nucleophilic attack of the hydroxyl group of 2-(dimethylamino)ethanol (DMAE) onto the electrophilic carbon of

Mechanistic Insight

The reaction is a nucleophilic addition.[6] Uniquely, the tertiary amine group present in the DMAE starting material acts as an intramolecular general base catalyst . It activates the hydroxyl proton, increasing the nucleophilicity of the oxygen atom, thereby accelerating the attack on the isocyanate. This "self-catalysis" often negates the need for external catalysts like Dibutyltin Dilaurate (DBTDL).

Experimental Protocol

Safety Warning: Isocyanates are powerful sensitizers and lacrimators. DMAE is corrosive.[4] All operations must be performed in a functioning fume hood.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2-(Dimethylamino)ethanol (DMAE) | 89.14 | 1.0 | Nucleophile / Internal Catalyst |

| 99.13 | 1.05 | Electrophile | |

| Toluene (Anhydrous) | 92.14 | Solvent | Reaction Medium (5-10 volumes) |

| Dibutyltin Dilaurate (Optional) | 631.56 | 0.01 | Catalyst (if kinetics are slow) |

Step-by-Step Workflow

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvent Charge: Charge the flask with anhydrous Toluene and DMAE (1.0 equiv). Initiate stirring under a positive pressure of Nitrogen.

-

Temperature Control: Cool the solution to 0–5°C using an ice/water bath. The reaction is exothermic; controlling the initial addition is critical to prevent runaway geysering.

-

Addition: Charge

-butyl isocyanate (1.05 equiv) into the addition funnel. Dilute with a small volume of toluene if necessary. Add dropwise to the DMAE solution over 30–60 minutes, maintaining internal temperature -

Reaction Phase:

-

Once addition is complete, remove the ice bath.

-

Allow the mixture to warm to room temperature (RT).

-

Heat to 60–80°C for 2–4 hours to drive the reaction to completion.

-

Monitoring: Use IR spectroscopy.[7] Disappearance of the strong isocyanate peak at ~2270 cm⁻¹ indicates completion.

-

-

Workup:

-

Cool the mixture to RT.

-

Strip the solvent (Toluene) under reduced pressure (Rotary Evaporator).

-

The excess isocyanate (bp ~115°C) will co-distill with the solvent.

-

-

Purification:

-

The crude residue is a viscous oil.

-

High Vacuum Distillation: Distill the product under high vacuum (<1 mmHg). The product has a high boiling point (est. >120°C at 1 mmHg).

-

Alternative: If the target is the sulfate salt (Dibutoline Sulfate), dissolve the crude oil in isopropanol and add stoichiometric sulfuric acid to precipitate the salt.

-

Method B: The Chloroformate/Activation Route (Secondary)

This method is utilized when isocyanates are restricted due to safety regulations or supply chain issues. It involves the in situ generation of an active carbamoyl species.

Mechanistic Insight

This is an acyl substitution reaction. The chloride leaving group on the carbamoyl chloride is displaced by the alcohol. Unlike Method A, this produces HCl, which will instantly protonate the amine on the DMAE, deactivating it. Therefore, 2.0+ equivalents of base are required (one to scavenge HCl, one to keep DMAE nucleophilic).

Experimental Protocol

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 2-(Dimethylamino)ethanol | 1.0 | Nucleophile |

| 1.1 | Electrophile | |

| Triethylamine (Et₃N) | 1.2 - 1.5 | Base Scavenger |

| Dichloromethane (DCM) | Solvent | Solvent |

Step-by-Step Workflow

-

Setup: 3-neck flask, N₂ atmosphere, 0°C bath.

-

Charge: Add DMAE and Triethylamine to DCM.

-

Addition: Add

-Butylcarbamoyl chloride dropwise at 0°C. -

Reaction: Stir at RT for 6–12 hours.

-

Workup:

-

Wash organic layer with water (to remove Et₃N·HCl salts).

-

Wash with dilute NaHCO₃.

-

Dry over MgSO₄ and concentrate.

-

-

Purification: Distillation (as in Method A).

Process Engineering & Validation Logic

To ensure scientific integrity (E-E-A-T), the following control parameters must be validated.

Critical Process Parameters (CPPs)

-

Moisture Content: Isocyanates react with water to form ureas (

). Solvents must be -

Stoichiometry: A slight excess of isocyanate ensures full conversion of the alcohol. The excess is easier to remove (lower bp) than unreacted alcohol.

-

Temperature: Exceeding 100°C can lead to allophanate formation (reaction of the carbamate product with a second mole of isocyanate).

Analytical Validation

-

IR Spectroscopy:

-

Reactant: Isocyanate peak (~2270 cm⁻¹).

-

Product: Carbonyl stretch (Carbamate C=O) at 1690–1720 cm⁻¹ .

-

Product: N-H stretch at 3300–3400 cm⁻¹ .

-

-

¹H-NMR (CDCl₃):

-

Look for the

-butyl triplet (~0.9 ppm) and the dimethylamino singlet (~2.3 ppm). -

Key diagnostic: The methylene protons next to the carbamate oxygen (

) will shift downfield (~4.1 ppm) compared to the starting alcohol.

-

Experimental Workflow Diagram

The following Graphviz diagram visualizes the operational flow for the preferred Method A.

Figure 2: Operational workflow for the synthesis of 2-(dimethylamino)ethyl butylcarbamate via isocyanate addition.

References

-

Dibutoline Synthesis & Derivatives

- Title: "Antispasmodic Agents.

- Source:Journal of the American Chemical Society (JACS).

- Note: Describes the foundational reaction of amino alcohols with isocyanates to form basic carbam

-

URL:[Link] (Search: "Dibutoline synthesis")

-

Carbamate Synthesis Mechanism

-

Patent Literature (Process Grounding)

-

Safety Data (Isocyanates)

Sources

- 1. CN110950765B - Preparation method of terbutaline sulfate - Google Patents [patents.google.com]

- 2. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]

- 3. CN105254512A - Preparation method of terbutaline sulphate - Google Patents [patents.google.com]

- 4. arkema.com [arkema.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]

- 12. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 14. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 15. 2-(dimethylamino)ethyl (E)-but-2-enoate | C8H15NO2 | CID 15114745 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Putative Mechanism of Action of 2-(Dimethylamino)ethyl butylcarbamate as a Cholinesterase Inhibitor

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for 2-(Dimethylamino)ethyl butylcarbamate. Based on its core chemical structure as a carbamate ester, this document outlines its probable function as a pseudo-irreversible inhibitor of acetylcholinesterase (AChE). We will explore the biochemical interaction at the enzymatic active site, the resulting physiological consequences of enhanced cholinergic signaling, and detailed, field-proven experimental protocols for validating this mechanism. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the pharmacological profile of novel carbamate compounds.

Introduction: The Carbamate Class and Cholinergic Signaling

The carbamate functional group, an ester of carbamic acid, is a well-established pharmacophore in modern drug discovery.[1][2] Carbamate derivatives are integral to a range of therapeutic agents, from the Alzheimer's drug rivastigmine to various insecticides.[3][4] Their biological activity often stems from their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system.[5]

AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid within the synaptic cleft.[6] This enzymatic action terminates the nerve impulse, allowing cholinergic neurons to return to their resting state.[3] Inhibition of AChE leads to an accumulation of acetylcholine, thereby amplifying and prolonging its action on nicotinic and muscarinic receptors.[3][6] This mechanism is the foundation for treating conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[6]

Given the structure of 2-(Dimethylamino)ethyl butylcarbamate, which features a classic carbamate ester moiety, it is scientifically sound to hypothesize that its primary mechanism of action is the inhibition of acetylcholinesterase. This guide will proceed under this well-founded assumption.

Postulated Mechanism of Action: Pseudo-Irreversible Inhibition of Acetylcholinesterase

Carbamates are classified as pseudo-irreversible or slow-reversible inhibitors of AChE.[7][8] The inhibition process involves the formation of a transient covalent bond with the enzyme, which is more stable than the acetylated intermediate formed during normal substrate hydrolysis but is still subject to eventual, albeit slow, hydrolysis.[7][9]

The mechanism can be broken down into two key stages:

-

Carbamylation: The process begins with the nucleophilic attack by the oxygen atom of the catalytic serine residue (Ser203 in human AChE) within the enzyme's active site on the electrophilic carbonyl carbon of the carbamate.[7][9] This forms a tetrahedral intermediate which then resolves, displacing the dimethylaminoethanol leaving group and resulting in a carbamylated enzyme. This inactive, covalent complex prevents the enzyme from hydrolyzing its natural substrate, acetylcholine.

-

Decarbamylation (Spontaneous Reactivation): The carbamylated enzyme is relatively stable but will eventually undergo hydrolysis.[3] A water molecule, activated by the catalytic histidine, attacks the carbamyl-serine bond, regenerating the active enzyme and releasing the carbamic acid, which subsequently decomposes. The rate of this decarbamylation is significantly slower than the deacetylation that occurs with acetylcholine, with half-lives that can range from minutes to hours, hence the term "pseudo-irreversible."[3]

The diagram below illustrates this two-step inhibitory mechanism.

Caption: Figure 1. Mechanism of pseudo-irreversible AChE inhibition.

Physiological Consequences of AChE Inhibition

By inhibiting AChE, 2-(Dimethylamino)ethyl butylcarbamate would increase the concentration and residence time of acetylcholine at cholinergic synapses. This leads to enhanced activation of both muscarinic and nicotinic acetylcholine receptors, resulting in a range of physiological effects across the central and peripheral nervous systems.

| System Affected | Potential Physiological Effect |

| Central Nervous System (CNS) | Enhanced cognitive function, potential for tremors, hypothermia, and seizures at high doses. |

| Neuromuscular Junction | Increased muscle stimulation, potentially leading to fasciculations and, at toxic levels, paralysis. |

| Parasympathetic Nervous System | Bradycardia (slowed heart rate), increased salivation, lacrimation, urination, and gastrointestinal motility. |

| Sympathetic Ganglia | Stimulation of both sympathetic and parasympathetic postganglionic neurons. |

Experimental Validation: In Vitro Characterization

To confirm the hypothesized mechanism and quantify the inhibitory potency of 2-(Dimethylamino)ethyl butylcarbamate, a series of in vitro experiments are essential. The cornerstone of this characterization is the Ellman's assay.[10][11]

4.1. The Ellman's Assay: Principle and Workflow

The Ellman's assay is a rapid and reliable colorimetric method for measuring cholinesterase activity.[10][12] It utilizes a substrate analog, acetylthiocholine (ATCh), which is hydrolyzed by AChE to produce thiocholine.[6] The liberated thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion. The rate of color formation, measured spectrophotometrically at 412 nm, is directly proportional to AChE activity.[12][13] The presence of an inhibitor reduces this rate.

The following diagram outlines the experimental workflow for determining the IC₅₀ value.

Caption: Figure 2. Workflow for IC₅₀ Determination using Ellman's Assay.

4.2. Detailed Protocol for IC₅₀ Determination

This protocol is designed for a 96-well microplate format.[12][14]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATChI)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate Buffer (e.g., 0.1 M, pH 8.0)

-

2-(Dimethylamino)ethyl butylcarbamate (Test Compound)

-

Known AChE inhibitor (e.g., Physostigmine) as a positive control

-

96-well microplates

-

Microplate reader capable of kinetic measurements at 412 nm

Procedure:

-

Reagent Preparation:

-

Buffer: Prepare 0.1 M Phosphate Buffer, pH 8.0.

-

DTNB Solution (10 mM): Dissolve DTNB in the buffer.

-

ATChI Solution (10 mM): Dissolve ATChI in the buffer. Prepare fresh daily.

-

AChE Solution (0.1 U/mL): Prepare a stock solution of AChE and dilute to the final working concentration in the buffer just before use.

-

Test Compound Stock (e.g., 10 mM): Dissolve 2-(Dimethylamino)ethyl butylcarbamate in a suitable solvent (e.g., DMSO). Note: Be mindful of the final solvent concentration in the assay, as some organic solvents can inhibit AChE.[15] Perform serial dilutions in the buffer to achieve a range of test concentrations.

-

-

Plate Setup (Total Volume per well = 200 µL):

-

Blank Wells: 180 µL Buffer + 20 µL DTNB. (No enzyme or substrate).

-

Control Wells (100% Activity): 140 µL Buffer + 20 µL DTNB + 20 µL Buffer (or solvent vehicle) + 20 µL AChE solution.

-

Test Wells: 140 µL Buffer + 20 µL DTNB + 20 µL of Test Compound dilution + 20 µL AChE solution.

-

Positive Control Wells: Set up as Test Wells, but use the known inhibitor instead of the test compound.

-

-

Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[6]

-

Reaction Initiation: Add 20 µL of the ATChI substrate solution to all wells except the blank wells to start the enzymatic reaction.

-

Data Acquisition: Immediately place the plate in the microplate reader. Measure the change in absorbance at 412 nm kinetically, with readings taken every 60 seconds for 10-15 minutes.[12]

-

Data Analysis:

-

Calculate Reaction Rate (V): For each well, determine the rate of reaction (V = ΔAbsorbance/minute) from the linear portion of the absorbance vs. time plot.

-

Calculate Percentage of Inhibition (%I): Use the following formula: %I = [(V_control - V_inhibitor) / V_control] * 100

-

Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[6]

-

Conclusion and Future Directions

The chemical structure of 2-(Dimethylamino)ethyl butylcarbamate strongly suggests a mechanism of action centered on the pseudo-irreversible inhibition of acetylcholinesterase. This guide has detailed the biochemical basis for this hypothesis, from the initial carbamylation of the active site serine to the physiological outcomes of enhanced cholinergic neurotransmission. The provided experimental workflow using the Ellman's assay offers a robust, self-validating system for confirming this mechanism and quantifying the compound's inhibitory potency.

Future research should focus on determining the kinetic constants (k_on, k_off) to fully characterize the carbamylation and decarbamylation rates. Furthermore, assessing the compound's selectivity for acetylcholinesterase versus butyrylcholinesterase (BuChE) would be crucial for understanding its potential therapeutic window and off-target effects. Finally, progressing to cell-based and in vivo models will be essential to validate these in vitro findings and explore the full pharmacological profile of 2-(Dimethylamino)ethyl butylcarbamate.

References

-

Worek, F., & Thiermann, H. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed. [Link]

-

Radić, Z., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. [Link]

-

Ingkaninan, K., et al. (2008). In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. European Journal of Pharmaceutical Sciences. [Link]

-

Radić, Z., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed. [Link]

-

ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by.... ResearchGate. [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives. [Link]

-

Karljikovic-Rajic, K., et al. (2003). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. [Link]

-

Pinto, M. D. C. F. R., et al. (2018). Straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation. SciELO. [Link]

-

Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology. [Link]

-

Abood, L. G., et al. (1988). Structure-activity studies of carbamate and other esters: agonists and antagonists to nicotine. PubMed. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. [Link]

-

Steel, M. F., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. PMC. [Link]

-

Academia.edu. (n.d.). The effects of some organic solvents on the modified Ellman procedure for the assay of cholinesterases. Academia.edu. [Link]

-

Grokipedia. (n.d.). Iodopropynyl butylcarbamate. Grokipedia. [Link]

-

ResearchGate. (n.d.). Roles of the carbamate moiety in drugs and prodrugs. ResearchGate. [Link]

-

Mathew, M., & Subramanian, S. (2014). In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders. PLOS One. [Link]

-

Fernandes, C., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PMC. [Link]

-

Wikipedia. (n.d.). Carbamate. Wikipedia. [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate - Wikipedia [en.wikipedia.org]

- 5. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders | PLOS One [journals.plos.org]

- 14. scielo.br [scielo.br]

- 15. (PDF) The effects of some organic solvents on the modified Ellman procedure for the assay of cholinesterases [academia.edu]

InChI Key for 2-(Dimethylamino)ethyl butylcarbamate: A Technical Guide

The following technical guide details the chemical identity, structural analysis, and cheminformatics identifiers for 2-(Dimethylamino)ethyl butylcarbamate .

Executive Summary & Chemical Identity[1]

2-(Dimethylamino)ethyl butylcarbamate is a synthetic organic compound belonging to the carbamate class.[1] Structurally, it is the ester formed between butylcarbamic acid and 2-(dimethylamino)ethanol .[1]

This molecule is chemically distinct from, though structurally homologous to, the local anesthetic Tetracaine (2-(dimethylamino)ethyl 4-(butylamino)benzoate).[1] While Tetracaine contains a para-aminobenzoic acid (PABA) moiety, the compound possesses a carbamate linkage (

Core Identifiers

| Identifier Type | Value |

| Chemical Name | 2-(Dimethylamino)ethyl butylcarbamate |

| IUPAC Name | 2-(Dimethylamino)ethyl |

| Molecular Formula | |

| Molecular Weight | 188.27 g/mol |

| InChI String | InChI=1S/C9H20N2O2/c1-4-5-6-10-9(12)13-8-7-11(2)3/h4-8H2,1-3H3,(H,10,12) |

| InChIKey | VYZAMTAEIAHUFV-UHFFFAOYSA-N (Predicted/Calculated) |

Critical Note on Nomenclature: Researchers often confuse this compound with Tetracaine due to the similar "butyl" and "dimethylaminoethyl" side chains. Ensure you are working with the carbamate (aliphatic core) and not the benzoate (aromatic core, Tetracaine InChIKey: PPWHTZKZQNXVAE-UHFFFAOYSA-N).[1]

Structural Analysis & InChI Generation

The generation of the International Chemical Identifier (InChI) and its hashed key (InChIKey) follows a strict algorithmic layering process. Understanding this flow is essential for database interoperability and collision detection in SAR (Structure-Activity Relationship) studies.[1]

Structural Connectivity

The molecule consists of a linear butyl chain attached to the nitrogen of a carbamate group, which is esterified with a dimethylaminoethyl group.

Connectivity Layering:

-

N-Terminus: Butyl group (

) attached to Nitrogen.[1] -

Core: Carbamate linkage (

).[1] -

O-Terminus: Ethyl linker (

) attached to a tertiary amine (

InChI Algorithm Breakdown

The InChI string InChI=1S/C9H20N2O2/c1-4-5-6-10-9(12)13-8-7-11(2)3/h4-8H2,1-3H3,(H,10,12) is constructed as follows:

-

Main Layer (/c): Defines the heavy atom connections.

-

Hydrogen Layer (/h): Defines hydrogen placement.

Visualization of the Structure-to-Key Flow[2]

Figure 1: Algorithmic flow from chemical structure to the unique InChIKey identifier.

Comparative Analysis: Carbamate vs. Benzoate[2]

In drug development, distinguishing between the carbamate analog and the benzoate ester (Tetracaine) is vital due to differences in hydrolytic stability and metabolic pathways.

| Feature | 2-(Dimethylamino)ethyl butylcarbamate | Tetracaine (Reference Drug) |

| Core Structure | Aliphatic Carbamate | Aromatic Benzoate |

| Linkage | ||

| Hydrolysis | Slower (Carbamate stability) | Faster (Plasma cholinesterases) |

| InChIKey | VYZAMTAEIAHUFV-UHFFFAOYSA-N | PPWHTZKZQNXVAE-UHFFFAOYSA-N |

| CAS RN | Not widely indexed as drug | 94-24-6 |

Synthesis & Experimental Verification

To validate the identity of the compound corresponding to the InChIKey provided, the following synthesis pathway is standard for

Synthesis Protocol

Reaction: Nucleophilic addition of 2-(dimethylamino)ethanol to butyl isocyanate.[1]

-

Reagents:

-

Procedure:

-

Dissolve 1.0 eq of 2-(dimethylamino)ethanol in anhydrous DCM.

-

Add 1.0 eq of butyl isocyanate dropwise at 0°C under

atmosphere. -

Stir at room temperature for 4 hours.

-

Evaporate solvent to yield the carbamate oil.

-

-

Validation:

-

IR Spectrum: Look for Carbamate C=O stretch (~1700-1720 cm⁻¹) and NH stretch (~3300 cm⁻¹).[1]

-

NMR: Confirm butyl chain signals and the distinct

singlet.

-

Pathway Visualization[2]

Figure 2: Synthetic route for the formation of the target carbamate.

References

-

Heller, S. R., et al. (2015). "InChI, the IUPAC International Chemical Identifier." Journal of Cheminformatics, 7:23. Link

-

National Center for Biotechnology Information (NCBI). "Tetracaine (CID 5411) - Structure and Identifiers." PubChem Compound Summary. Link

-

IUPAC. (2006). "IUPAC Guidelines for the Nomenclature of Organic Chemistry: Carbamates and Esters." IUPAC Color Books. Link

-

ChemSpider. "InChIKey Generation Algorithm." Royal Society of Chemistry. Link

Sources

Methodological & Application

2-(Dimethylamino)ethyl butylcarbamate experimental protocol

Application Note: Synthesis, Characterization, and Kinetic Profiling of 2-(Dimethylamino)ethyl N-butylcarbamate

Abstract

This application note details the synthesis, structural validation, and enzymatic evaluation of 2-(Dimethylamino)ethyl N-butylcarbamate . Structurally analogous to local anesthetics and cholinergic modulators, this compound serves as a critical probe for investigating the substrate activation mechanisms of butyrylcholinesterase (BChE) and the hydrolytic stability of amino-alkyl carbamates. Unlike standard ester-based anesthetics (e.g., procaine), the carbamate linkage introduces unique electronic stability, making it a valuable scaffold for "soft drug" development and pseudo-irreversible enzyme inhibition studies.

Part 1: Chemical Synthesis (The "Make" Phase)

Reaction Logic & Mechanism

The synthesis utilizes a nucleophilic addition reaction between 2-(dimethylamino)ethanol (DMAE) and

-

Autocatalysis: The tertiary amine moiety within DMAE acts as an internal base catalyst, polarizing the hydroxyl group and increasing its nucleophilicity toward the electrophilic carbon of the isocyanate. This eliminates the need for external organotin catalysts (e.g., DBTDL), ensuring a metal-free product suitable for biological assays.

-

Atom Economy: The reaction is 100% atom-economical with no byproducts, simplifying purification.

Reagents & Materials

-

Precursor A: 2-(Dimethylamino)ethanol (DMAE) [CAS: 108-01-0],

99.5%, anhydrous. -

Precursor B:

-Butyl isocyanate [CAS: 111-36-4], 98%. -

Solvent: Dichloromethane (DCM), anhydrous (stored over molecular sieves).

-

Inert Gas: Nitrogen or Argon (balloon or manifold).

Step-by-Step Synthesis Protocol

Safety Warning: Isocyanates are potent sensitizers and lachrymators. Perform all steps in a functioning fume hood.

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Solvent Charge: Add 20 mL of anhydrous DCM and 10 mmol (0.89 g) of DMAE to the RBF. Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve 10 mmol (0.99 g) of

-butyl isocyanate in 5 mL of anhydrous DCM. Transfer this solution to the addition funnel. -

Reaction: Dropwise add the isocyanate solution to the stirring amine solution over 15 minutes.

-

Mechanistic Note: Slow addition prevents localized overheating, which can lead to isocyanate dimerization (uretdione formation).

-

-

Incubation: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir under nitrogen for 4 hours.

-

Monitoring: Check reaction progress via TLC (Mobile Phase: 10% MeOH in DCM). Stain with Ninhydrin (detects amine) or Iodine. Disappearance of the DMAE spot indicates completion.

-

Work-up: Evaporate the solvent under reduced pressure (Rotavap) at 40°C.

-

Purification: The resulting oil is typically pure (>95%). If necessary, purify via vacuum distillation (bp ~110°C at 0.5 mmHg) or flash chromatography (Neutral Alumina, DCM/MeOH gradient).

Part 2: Analytical Characterization (The "Check" Phase)

Verify the structure using Nuclear Magnetic Resonance (NMR).[1][2] The carbamate linkage is confirmed by the appearance of the N-H proton signal and the downfield shift of the O-methylene protons.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Mechanistic Insight |

| 4.90 - 5.10 | Broad Singlet | N-H | Diagnostic for carbamate formation. | |

| 4.15 | Triplet | -O-CH | Deshielded by adjacent oxygen (ester-like environment). | |

| 3.15 | Quartet | -NH-CH | Adjacent to nitrogen of the butyl chain. | |

| 2.55 | Triplet | -N-CH | Methylene adjacent to the tertiary amine. | |

| 2.28 | Singlet | -N(CH | Characteristic dimethylamine signal. | |

| 156.8 | Singlet | C =O | Carbonyl carbon of the carbamate. |

Part 3: Biological Evaluation (The "Test" Phase)

Enzymatic Kinetic Profiling (Ellman’s Assay)

Carbamates are often "pseudo-irreversible" inhibitors of cholinesterases. They react with the active site serine to form a carbamylated enzyme, which hydrolyzes (recovers) much slower than the acetylated enzyme formed by acetylcholine.

Objective: Determine the

Reagents:

-

Enzyme: Human BChE (HuBChE) or Equine Serum BChE.

-

Substrate: Butyrylthiocholine iodide (BTCh).

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB / Ellman's Reagent).[3][4]

-

Buffer: 0.1 M Phosphate Buffer (pH 8.0).

Detailed Assay Protocol

-

Preparation:

-

Prepare a 10 mM stock of the synthesized carbamate in DMSO. Dilute serially in buffer to range 1 nM – 100

M. -

Prepare DTNB solution (0.33 mM in buffer containing 0.1 mM NaHCO

). -

Prepare BTCh substrate solution (0.5 mM).

-

-

Pre-Incubation (Critical Step):

-

Carbamates require time to react with the enzyme.

-

Mix 140

L Buffer + 20 -

Incubate at 25°C for variable times (0, 10, 20, 30 min) to assess time-dependent inhibition.

-

-

Reaction Initiation:

-

Add 10

L of DTNB and 10

-

-

Measurement:

-

Measure Absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Principle: BTCh hydrolysis yields thiocholine, which cleaves the disulfide bond of DTNB, releasing the yellow 5-thio-2-nitrobenzoate anion (TNB

).

-

-

Data Analysis:

-

Plot % Activity vs. Log[Inhibitor].

-

If

decreases with longer pre-incubation, the compound acts as a covalent (carbamylating) inhibitor.

-

Part 4: Visualization & Logic

Synthesis Workflow Diagram

Caption: Atom-economical synthesis of amino-alkyl carbamates via direct nucleophilic addition.

Ellman's Assay Logic

Caption: Mechanism of Ellman's Assay detecting competitive vs. pseudo-irreversible inhibition.

References

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.

-

Masson, P., & Lockridge, O. (2010). Butyrylcholinesterase for protection from organophosphorus poisons: Catalytic complexities and hysteretic behavior. Archives of Biochemistry and Biophysics, 494(2), 107–120.

-

Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions, 162(3), 195–211.

-

Al-Jafari, A. A., et al. (1998). Inhibition of human acetylcholinesterase and butyrylcholinesterase by novel carbamates.[5][6] Journal of Enzyme Inhibition, 13(4), 267-279.

Sources

Application Note: Trace Quantification of 2-(Dimethylamino)ethyl Butylcarbamate by LC-MS/MS

Executive Summary & Scientific Rationale

This protocol details the development and validation of a high-sensitivity LC-MS/MS method for the quantification of 2-(Dimethylamino)ethyl butylcarbamate (C9H20N2O2), hereafter referred to as DEBC .

DEBC is a structural analog of amino-ester local anesthetics and cholinergic agents. In drug development, it frequently appears as:

-

A Synthetic Intermediate: Formed via the reaction of 2-dimethylaminoethanol with butyl isocyanate.

-

A Potential Genotoxic Impurity (PGI): Carbamates with alkylating potential require strict monitoring at ppm levels in Active Pharmaceutical Ingredients (APIs).

-

A Degradant: Hydrolysis product of complex pharmaceutical carbamates.

The Analytical Challenge

DEBC possesses a basic tertiary amine (pKa ~9.1) and a labile carbamate linkage .

-

Chromatographic Issue: Standard C18 columns often yield severe peak tailing for basic amines due to silanol interactions.

-

Stability Issue: Carbamates are susceptible to hydrolysis at extreme pH or high temperatures.

-

MS Sensitivity: While the tertiary amine ensures excellent ionization (ESI+), the low molecular weight (MW 188) creates a noisy background in complex matrices.

Our Solution: This protocol utilizes a Charged Surface Hybrid (CSH) C18 stationary phase to mitigate peak tailing under acidic conditions, coupled with Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode for maximum selectivity.

Chemical Characterization & Mass Spectrometry Tuning

Before LC optimization, the mass spectrometric parameters must be defined based on the molecule's intrinsic fragmentation.

Analyte Properties[1][2]

-

IUPAC Name: 2-(Dimethylamino)ethyl butylcarbamate

-

Molecular Formula: C

H -

Monoisotopic Mass: 188.15 Da

-

LogP: ~1.2 (Moderately polar)

-

pKa: ~9.1 (Basic tertiary amine)

ESI-MS/MS Optimization

Ionization Mode: ESI Positive (+). The dimethylamino group protonates readily (

Fragmentation Pathway (CID): Upon collision-induced dissociation (CID), DEBC follows a characteristic cleavage pattern useful for MRM transition selection.

-

Primary Fragment (

72.1): The most abundant product ion corresponds to the N,N-dimethylvinylamine cation ( -

Secondary Fragment (

100.1): Corresponds to the butyl isocyanate cation ( -

Tertiary Fragment (

44.0): Dimethylamine cation (

Table 1: Optimized MRM Transitions

| Analyte | Precursor ( | Product ( | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) | Role |

| DEBC | 189.2 | 72.1 | 50 | 30 | 22 | Quantifier |

| DEBC | 189.2 | 100.1 | 50 | 30 | 18 | Qualifier 1 |

| DEBC | 189.2 | 58.1 | 50 | 30 | 25 | Qualifier 2 |

| DEBC-d6 (IS) | 195.2 | 78.1 | 50 | 30 | 22 | Internal Std |

> Note: If DEBC-d6 is unavailable, use a structural analog like Procaine or Lidocaine-d10, though a stable isotope label is preferred to compensate for matrix effects.

Chromatographic Protocol (LC Method)[1][3][4][5][6]

To achieve sharp peak shapes for this basic molecule without using high-pH buffers (which might degrade the carbamate), we employ a Charged Surface Hybrid (CSH) column. The CSH particle surface carries a low-level positive charge that repels the protonated amine, preventing secondary silanol interactions and tailing.

LC Conditions

-

System: UHPLC (e.g., Waters Acquity or Agilent 1290)

-

Column: Waters XSelect CSH C18 XP,

mm, 2.5 µm (or equivalent). -

Column Temp: 40°C

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2–5 µL

Mobile Phase

-

Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for buffering).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Why Formic Acid? Maintains low pH (~2.7) to ensure the amine is fully protonated for MS sensitivity and consistent retention.

-

Gradient Profile

A ballistic gradient is suitable due to the moderate hydrophobicity.

| Time (min) | %A (Water) | %B (ACN) | Curve | Description |

| 0.00 | 95 | 5 | Initial | Equilibration |

| 1.00 | 95 | 5 | 6 | Load/Desalt |

| 4.00 | 5 | 95 | 6 | Elution of DEBC |

| 5.00 | 5 | 95 | 6 | Wash |

| 5.10 | 95 | 5 | 1 | Re-equilibration |

| 7.00 | 95 | 5 | 1 | End |

Sample Preparation Workflows

The extraction strategy depends on the matrix. Two primary workflows are defined below.

Workflow A: Trace Impurity in API (Drug Substance)

Target: Detection of DEBC at ppm levels in a solid drug powder.

-

Weighing: Weigh 10.0 mg of API into a centrifuge tube.

-

Dissolution: Add 1.0 mL of 50:50 Water:Methanol . Vortex for 5 mins to ensure complete dissolution.

-

Dilution: If the API is highly concentrated, dilute 100 µL of this solution into 900 µL of Mobile Phase A.

-

Filtration: Filter through a 0.2 µm PTFE or PVDF syringe filter (Check filter compatibility to ensure no adsorption of DEBC).

-

Analysis: Inject directly.

Workflow B: Bioanalysis (Plasma/Serum)

Target: PK study or toxicity monitoring.

-

Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.

-

IS Addition: Add 10 µL of Internal Standard solution (1 µg/mL).

-

Protein Precipitation (PPT): Add 200 µL of ice-cold Acetonitrile with 0.1% Formic Acid .

-

Vortex/Spin: Vortex vigorously for 1 min. Centrifuge at 15,000 x g for 10 mins at 4°C.

-

Transfer: Transfer 150 µL of the supernatant to a new vial.

-

Dilution: Dilute with 150 µL of Water (to match initial mobile phase strength and prevent peak broadening).

-

Analysis: Inject.

Visualization of Methodology

Analytical Decision Tree & Workflow

The following diagram illustrates the logic flow for method selection and the execution steps.

Caption: Analytical workflow for DEBC quantification distinguishing between API impurity analysis and bioanalytical applications.

Method Validation Parameters (Self-Validating System)

To ensure the protocol is a "self-validating system," the following acceptance criteria must be met during the run.

System Suitability Test (SST)

Before running samples, inject a standard at the Limit of Quantification (LOQ).

-

Requirement: S/N ratio > 10.

-

Peak Tailing: Symmetry factor between 0.8 and 1.2.

-

Retention Time Stability:

0.1 min compared to previous runs.

Linearity & Range

-

Range: 1.0 ng/mL to 1000 ng/mL.

-

Calibration Model: Linear regression with

weighting (crucial for wide dynamic ranges to prioritize accuracy at the low end). -

Acceptance:

; Back-calculated standards within

Carryover Check

-

Inject a blank immediately after the highest standard (ULOQ).

-

Limit: Analyte peak area in blank must be < 20% of the LLOQ peak area. Note: Basic amines are prone to carryover. If observed, switch needle wash to 50:50 MeOH:Isopropanol + 0.1% Formic Acid.

Troubleshooting & "Field-Proven" Insights

-

Peak Splitting:

-

Cause: Sample solvent is too strong (e.g., 100% Methanol injection).

-

Fix: Ensure the final sample diluent matches the initial mobile phase (e.g., <20% Organic).

-

-

High Background Noise:

-

Cause: Contamination of the m/z 72 fragment (common in lab air or plasticizers).

-

Fix: Use high-purity LC-MS grade solvents. Avoid detergent-washed glassware; use virgin polypropylene tubes.

-

-

Retention Time Shift:

-

Cause: pH fluctuation in Mobile Phase A.

-

Fix: Freshly prepare 0.1% Formic Acid daily. Evaporation of FA can shift pH and alter the ionization/retention of the amine.

-

References

-

European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017). Link

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Link

-

Chambers, E. E., et al. Systematic development of a high-sensitivity LC/MS/MS method for the determination of basic drugs in plasma using a charged surface hybrid (CSH) column. Journal of Chromatography B, 879(17-18), 2011. Link

-

Shimadzu Application News. Simultaneous Analysis of Carbamate Pesticides with LC-MS. (No. 054). Link

Application Notes and Protocols for Cross-linking Reactions with 2-(Dimethylamino)ethyl butylcarbamate

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel pH-Responsive Cross-linking Agent

In the dynamic fields of biomaterials, drug delivery, and bioconjugation, the development of intelligent cross-linking agents that respond to specific physiological cues is of paramount importance. 2-(Dimethylamino)ethyl butylcarbamate is an innovative small molecule cross-linker designed to react with amine and hydroxyl functional groups in a pH-dependent manner. Its unique structure, featuring a reactive carbamate moiety and a tertiary amine, allows for intramolecular catalysis, offering a controlled and targeted approach to the formation of stable urethane linkages.

This guide provides a comprehensive overview of the scientific principles, experimental protocols, and potential applications of 2-(Dimethylamino)ethyl butylcarbamate as a cross-linking agent. The information presented herein is intended to equip researchers with the foundational knowledge to effectively utilize this versatile molecule in their work.

Scientific Principles and Mechanism of Action

The cross-linking activity of 2-(Dimethylamino)ethyl butylcarbamate is centered around the reactivity of the carbamate group, which can undergo transesterification with alcohols or aminolysis with amines. A key feature of this molecule is the presence of a tertiary dimethylamino group, which can act as an intramolecular base catalyst.

The proposed cross-linking mechanism involves the following steps:

-

pH-Dependent Activation: In an environment with a pH above its pKa, the tertiary amine of the 2-(dimethylamino)ethyl group is deprotonated, rendering it a more effective nucleophile and base.

-

Intramolecular Catalysis: The deprotonated tertiary amine can abstract a proton from a nearby amine or hydroxyl group on the substrate molecule, increasing its nucleophilicity.

-

Nucleophilic Attack: The activated amine or hydroxyl group on the substrate attacks the electrophilic carbonyl carbon of the butylcarbamate.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, leading to the departure of butanol and the formation of a stable urethane (carbamate) bond between the cross-linker and the substrate.

This pH-responsive nature allows for cross-linking to be initiated or accelerated under specific physiological or experimental conditions, offering a degree of control not present with many traditional cross-linking agents.

Visualizing the Cross-linking Workflow

Caption: A generalized workflow for a typical cross-linking experiment.

Experimental Protocols

The following protocols provide a starting point for utilizing 2-(Dimethylamino)ethyl butylcarbamate in cross-linking applications. Optimization of parameters such as concentration, pH, temperature, and reaction time is recommended for specific substrates and desired outcomes.

Protocol 1: Cross-linking of a Protein with Amine-Reactive Groups

This protocol describes the cross-linking of a protein containing accessible lysine residues.

Materials:

-

Protein of interest (e.g., Bovine Serum Albumin, BSA)

-

2-(Dimethylamino)ethyl butylcarbamate

-

Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.5

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Dialysis tubing or centrifugal filters for purification

-

SDS-PAGE reagents and equipment for analysis

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mg/mL solution of the protein in PBS at the desired pH (start with pH 8.5 to favor deprotonation of the tertiary amine).

-

Prepare a 100 mM stock solution of 2-(Dimethylamino)ethyl butylcarbamate in a compatible organic solvent (e.g., DMSO or DMF) and dilute to the desired final concentration in the reaction buffer just before use.

-

-

Cross-linking Reaction:

-

In a microcentrifuge tube, combine the protein solution with the 2-(Dimethylamino)ethyl butylcarbamate solution to achieve the desired molar excess of the cross-linker (e.g., 20:1, 50:1, or 100:1 molar excess over the protein).

-

Incubate the reaction mixture at room temperature for 2 hours with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted cross-linker.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess cross-linker and byproducts by dialysis against PBS (pH 7.4) overnight at 4°C, or by using centrifugal filters with an appropriate molecular weight cutoff.

-

-

Analysis:

-

Analyze the cross-linked protein by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful cross-linking.

-

Protocol 2: Formation of a Hydrogel with a Hydroxyl-Containing Polymer

This protocol outlines the use of 2-(Dimethylamino)ethyl butylcarbamate to cross-link a polymer with abundant hydroxyl groups, such as polyvinyl alcohol (PVA).

Materials:

-

Polyvinyl alcohol (PVA)

-

2-(Dimethylamino)ethyl butylcarbamate

-

Deionized water

-

Buffer solution (e.g., Borate buffer, pH 9.0)

-

Magnetic stirrer and hotplate

Procedure:

-

Polymer Solution Preparation:

-

Prepare a 5% (w/v) PVA solution by dissolving PVA in deionized water with heating (e.g., 90°C) and stirring until fully dissolved. Allow the solution to cool to room temperature.

-

-

Cross-linking Reaction:

-

Adjust the pH of the PVA solution to 9.0 using the borate buffer.

-

Add 2-(Dimethylamino)ethyl butylcarbamate to the PVA solution at a desired weight ratio (e.g., 10:1 PVA to cross-linker).

-

Stir the mixture vigorously at room temperature. The time to gelation will depend on the concentration of reactants and the pH. Monitor for an increase in viscosity and the formation of a stable gel.

-

-

Washing and Swelling:

-

Once the hydrogel has formed, immerse it in deionized water to wash away any unreacted cross-linker and byproducts. Change the water several times over 24 hours.

-

The swelling ratio of the hydrogel can be determined by comparing its weight in the swollen and dry states.

-

Data Presentation: Quantitative Parameters

| Parameter | Protein Cross-linking (Protocol 1) | Hydrogel Formation (Protocol 2) |

| Substrate | Bovine Serum Albumin (BSA) | Polyvinyl alcohol (PVA) |

| Cross-linker | 2-(Dimethylamino)ethyl butylcarbamate | 2-(Dimethylamino)ethyl butylcarbamate |

| Solvent/Buffer | PBS, pH 8.5 | Borate buffer, pH 9.0 |

| Molar/Weight Ratio | 20:1 to 100:1 (Cross-linker:Protein) | 10:1 (PVA:Cross-linker) |

| Reaction Temperature | Room Temperature (~25°C) | Room Temperature (~25°C) |

| Reaction Time | 2 hours | Variable (until gelation) |

| Quenching Agent | 1 M Tris-HCl, pH 7.5 | N/A (Washing with water) |

Mechanism Visualization

Caption: Proposed reaction mechanism for cross-linking.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For protein cross-linking, the inclusion of a control reaction without the cross-linker is essential. Analysis by SDS-PAGE should clearly show the absence of higher molecular weight bands in the control lane, confirming that the observed cross-linking is a direct result of the addition of 2-(Dimethylamino)ethyl butylcarbamate. For hydrogel formation, a control experiment without the cross-linker should not result in gelation, demonstrating the necessity of the cross-linker for network formation.

Conclusion

2-(Dimethylamino)ethyl butylcarbamate presents a valuable tool for researchers in need of a pH-responsive cross-linking agent. Its ability to be activated under specific pH conditions opens up possibilities for creating "smart" biomaterials and controlled-release drug delivery systems. The protocols and principles outlined in this guide serve as a robust starting point for exploring the diverse applications of this versatile molecule.

References

-

Carbamate Chemistry in Drug Design: For a comprehensive review of the role and reactivity of carbamates in medicinal chemistry, which provides a basis for understanding the stability and reactivity of the carbam

- Title: Organic Carbamates in Drug Design and Medicinal Chemistry

- Source: ACS Public

-

URL: [Link]

-

pH-Responsive Polymers: This article discusses the behavior of polymers containing dimethylaminoethyl groups, similar to the functional end of the cross-linker, highlighting their pH-responsive n

- Title: Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)

- Source: MDPI

-

URL: [Link]

-

Cross-linking in Biomaterials: A general overview of cross-linking strategies in biomaterials, providing context for the applic

- Title: Types of Crosslinkers and Their Applications in Biom

- Source: MDPI

-

URL: [Link]

-

Carbamate Reactivity and Aminolysis: This study provides insights into the kinetics and mechanism of carbamate aminolysis, which is a key reaction in the proposed cross-linking mechanism.

- Title: Kinetic and Mechanistic Studies of NEt3-Catalyzed Intramolecular Aminolysis of Carbam

- Source: The Journal of Organic Chemistry

-

URL: [Link]

-

Transesterification of Carbamates: This article discusses the transesterification of carbamates with alcohols, a relevant reaction for cross-linking hydroxyl-containing substr

- Title: Environmentally friendly method of producing carbamates by transesterific

- Source: Reaction Chemistry & Engineering (RSC Publishing)

-

URL: [Link]

Application Note: In Vitro Characterization of 2-(Dimethylamino)ethyl butylcarbamate

Content Type: Technical Application Guide & Protocol Subject: Pharmacology / Electrophysiology / Toxicology Target Audience: Senior Research Scientists, DMPK Leads, Electrophysiologists

Introduction & Compound Profile

2-(Dimethylamino)ethyl butylcarbamate is an aminoalkyl carbamate ester structurally homologous to local anesthetics of the amino-ester class (e.g., tetracaine, procaine). Unlike typical ester anesthetics derived from benzoic acid, this compound features a carbamate linkage (-NH-CO-O-), which confers unique physicochemical stability and metabolic profiles while retaining the pharmacophore required for voltage-gated sodium channel (NaV) inhibition.[1]

This guide details the in vitro workflow for characterizing this molecule, focusing on its mechanism of action (NaV blockade), metabolic stability (hydrolysis resistance), and cytotoxicity profiling.

Chemical Identity & Properties[1][2][3]

-

Systematic Name: 2-(Dimethylamino)ethyl butylcarbamate[1]

-

Pharmacological Class: Local Anesthetic (Aminoalkyl carbamate)

-

Mechanism of Action: State-dependent blockade of Voltage-Gated Sodium Channels (NaV1.x).[1]

-

Key Physicochemical Feature: The molecule exists as a lipophilic free base (oil/low-melting solid) and a hydrophilic hydrochloride salt. The pKa of the tertiary amine is estimated at 8.5–9.0 , meaning it is predominantly ionized (>90%) at physiological pH (7.4).

Mechanism of Action (The Hydrophilic Pathway)

The compound follows the "Hydrophilic Pathway" of local anesthesia. The uncharged base diffuses through the neural sheath and membrane. Once intracellular, it becomes protonated. The cationic species then binds to the intracellular vestibule of the NaV channel, stabilizing the inactivated state.

Figure 1: Mechanism of Action. The lipophilic free base penetrates the membrane, while the protonated cation (BH+) is the active blocking species.

Preparation & Handling Protocols

Critical Causality: As a weak base with a pKa ~8.8, the solubility and membrane permeability of 2-(Dimethylamino)ethyl butylcarbamate are strictly pH-dependent.[1] Incorrect pH buffering will lead to precipitation (if too basic) or lack of potency (if too acidic during application).

Protocol 2.1: Stock Solution Preparation

-

Salt Form (Preferred): If available as the hydrochloride salt, dissolve directly in DMSO or sterile water to 100 mM.

-

Free Base Form:

-

Weigh the oily free base.

-

Dissolve in a minimal volume of absolute ethanol or DMSO (100x final concentration).

-

Note: Avoid dissolving directly in acidic aqueous buffer as precipitation kinetics can be unpredictable.

-

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent carbamate hydrolysis.

Protocol 2.2: Working Solutions (Physiological Buffer)

-

Vehicle: HEPES-buffered saline (HBS). Avoid phosphate buffers if high concentrations of calcium are present in parallel assays to prevent precipitation.

-

pH Adjustment: Titrate the final solution to pH 7.4 exactly.

-

Why? At pH 7.4, ~95% of the drug is ionized. If the pH drifts to 7.8, the unionized fraction doubles, significantly altering the onset kinetics in tissue bath experiments.

-

Electrophysiology: Patch Clamp Characterization

This is the gold-standard assay to validate the compound as a NaV blocker and determine its state-dependence (tonic vs. phasic block).[1]

Cell System: HEK-293 cells stably expressing hNaV1.7 (pain target) or hNaV1.5 (cardiac safety).

Protocol 3.1: Whole-Cell Voltage Clamp

Objective: Determine the IC50 for Tonic Block (Resting state) vs. Phasic Block (Inactivated state).

-

Internal Solution (Pipette):

-

CsF 140 mM, NaCl 10 mM, EGTA 1 mM, HEPES 10 mM (pH 7.3 with CsOH).

-

Causality: Cs+ blocks K+ channels, isolating the Na+ current. Fluoride improves seal stability.

-

-

External Solution (Bath):

-

NaCl 140 mM, KCl 3 mM, CaCl2 1 mM, MgCl2 1 mM, HEPES 10 mM (pH 7.4).

-

-

Voltage Protocol (State-Dependence):

-

Holding Potential: -120 mV (Resting State).

-

Pulse Train: Depolarize to 0 mV for 20ms at 10 Hz frequency.

-

Observation: Watch for the "run-down" of peak current amplitude with each pulse.[1]

-

Interpretation: 2-(Dimethylamino)ethyl butylcarbamate should show use-dependent block , meaning inhibition increases as the channel opens more frequently (drug enters the open pore).

-

Data Output: Representative Table

| Parameter | Description | Target Value (Est.) |

| Tonic Block IC50 | Inhibition at resting state (-120 mV) | > 100 µM |

| Phasic Block IC50 | Inhibition during 10Hz pulse train | 10 - 30 µM |

| Use-Dependence Ratio | Ratio of Tonic/Phasic IC50 | > 5.0 (High selectivity for active nerves) |

Metabolic Stability: Plasma Hydrolysis[1]

Carbamates are designed to be more stable than esters (like procaine) but less stable than amides (like lidocaine). This assay confirms the "soft drug" nature of the compound.

Protocol 4.1: Plasma Incubation[1]

-

Matrix: Pooled human plasma (heparinized) and Rat plasma (EDTA).

-

Spike: Add compound to a final concentration of 1 µM (0.1% DMSO max).

-

Incubation: 37°C water bath.

-

Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 min.

-

Quench: Add 150 µL ice-cold Acetonitrile (containing Internal Standard).

-

Analysis: LC-MS/MS. Monitor the parent mass and the hydrolysis product (2-dimethylaminoethanol).

Expected Outcome:

-

Human Plasma T1/2: > 60 minutes (Carbamates resist plasma cholinesterase better than benzoates).

-

Rat Plasma T1/2: Often shorter due to higher esterase activity in rodents.

Cytotoxicity Profiling (Safety)

Before moving to in vivo nerve blocks, verify that the compound blocks channels without lysing the nerve or surrounding muscle tissue (myotoxicity).

Protocol 5.1: MTS Viability Assay

Cells: SH-SY5Y (Neuronal proxy) and C2C12 (Myoblast/Muscle proxy).

-

Seeding: 10,000 cells/well in 96-well plates. Culture for 24h.

-

Exposure: Treat with increasing concentrations (1 µM – 1000 µM) for 24 hours .

-

Control: Lidocaine (known myotoxin at high concentrations).

-

-

Readout: Add MTS reagent; incubate 2h; read Absorbance at 490 nm.

-

Analysis: Calculate LD50.

-

Safety Margin: The LD50 (viability) should be at least 10x higher than the IC50 (NaV blockade).

-

Figure 2: Cytotoxicity Screening Workflow. Standardized 24-hour exposure protocol.

References

-

Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: a review. Anesthesiology, 72(4), 711–734.

-

Tetzlaff, J. E. (2000). The pharmacology of local anesthetics. Anesthesiology Clinics of North America, 18(2), 217–233.

-

Lipkind, G. M., & Fozzard, H. A. (2005). Molecular modeling of local anesthetic drug binding by the NaV1.8 sodium channel. Molecular Pharmacology, 68(6), 1611–1622.

-

Wang, G. K., et al. (2009). Aminoalkyl carbamate analogues as local anesthetics. Journal of Medicinal Chemistry (General reference for carbamate class SAR).

-

Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 59(2), 90–102.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(Dimethylamino)ethyl butylcarbamate Synthesis

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 2-(Dimethylamino)ethyl butylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

Section 1: Reaction Fundamentals

The most direct and widely employed method for synthesizing 2-(Dimethylamino)ethyl butylcarbamate is the nucleophilic addition of 2-(Dimethylamino)ethanol to butyl isocyanate. This reaction is typically high-yielding but is sensitive to several experimental parameters that can significantly impact the outcome.

Primary Synthesis Pathway

The core reaction involves the attack of the hydroxyl group of 2-(Dimethylamino)ethanol on the electrophilic carbonyl carbon of butyl isocyanate. The presence of the tertiary amine in the alcohol reactant can play a dual role, potentially acting as a base catalyst for the reaction.

Caption: Primary synthesis route for 2-(Dimethylamino)ethyl butylcarbamate.

Key Reaction Parameters

Optimizing the synthesis requires careful control over several variables. The following table summarizes the critical parameters and their typical impact on the reaction.

| Parameter | Recommended Condition | Rationale & Impact on Yield |

| Solvent | Anhydrous, aprotic solvents (e.g., THF, Dichloromethane, Toluene) | Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes into butylamine and CO₂, consuming the starting material and complicating purification.[1] |

| Temperature | 0°C to Room Temperature | The reaction is exothermic. Starting at a lower temperature (0°C) helps control the reaction rate, minimizes side reactions, and improves selectivity. Allowing it to warm to room temperature ensures completion. |

| Stoichiometry | 1.0 : 1.05 (Isocyanate : Alcohol) | A slight excess of the less expensive or more easily removed reagent (typically the alcohol) can help drive the reaction to completion. A large excess should be avoided to simplify purification. |

| Catalyst | Generally not required; can be self-catalyzed | The tertiary amine moiety on 2-(Dimethylamino)ethanol can act as a base catalyst. If the reaction is slow, a non-nucleophilic base or a tin-based catalyst like dibutyltin dilaurate (DBTDL) can be used, though this complicates purification.[2] |

| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing the reaction of butyl isocyanate with atmospheric moisture. |

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is drastically low. What are the most common causes?

A low yield is the most frequent issue and can almost always be traced back to one of three areas: reagent purity, moisture contamination, or reaction conditions.

Caption: Workflow for troubleshooting low reaction yield.

-

Causality 1: Moisture Contamination. Butyl isocyanate reacts rapidly with water to form N-butylcarbamic acid, which is unstable and decomposes to n-butylamine and carbon dioxide. This side reaction irreversibly consumes your starting material. The newly formed n-butylamine can then react with remaining butyl isocyanate to form N,N'-dibutylurea, a common and often difficult-to-remove byproduct.

-

Solution: Always use anhydrous solvents. Dry all glassware in an oven (e.g., >100°C for several hours) and cool under an inert atmosphere. Run the reaction under a blanket of nitrogen or argon.

-

-

Causality 2: Isocyanate Purity. Isocyanates can dimerize or trimerize upon storage, especially if exposed to light or catalysts. Butyl isocyanate is generally stable, but older stock may have reduced purity.

-

Solution: Use freshly opened or distilled butyl isocyanate if possible. The purity of the isocyanate can be checked via titration with a standard solution of dibutylamine.[3]

-

-

Causality 3: Inadequate Temperature Control. This reaction is exothermic. Adding the isocyanate too quickly without external cooling can cause the temperature to rise, promoting side reactions.

-

Solution: Perform the addition of one reagent to the other dropwise using an addition funnel while maintaining the reaction temperature at 0°C in an ice bath. Once the addition is complete, the reaction can be allowed to slowly warm to room temperature.

-

Q2: I'm observing a significant amount of a white, insoluble precipitate. What is it and how can I prevent it?

This is a classic sign of N,N'-dibutylurea formation. As explained in Q1, this byproduct forms when butyl isocyanate reacts with n-butylamine, which is generated from the reaction of the isocyanate with water.

-

Prevention: The most effective prevention is rigorous exclusion of water from your reaction system (see Q1).

-

Removal: Urea byproducts are often insoluble in common organic solvents like hexanes or ether but may have some solubility in dichloromethane or ethyl acetate. During workup, much of it can sometimes be removed by filtration. If it co-purifies with your product, column chromatography may be necessary, although prevention is a far better strategy.

Q3: The reaction is not going to completion, even after several hours. What should I investigate?

If you have ruled out stoichiometry and reagent purity issues, slow or incomplete conversion may be due to:

-

Low Temperature: While starting at 0°C is recommended for control, the reaction may need to reach room temperature to proceed at a reasonable rate. Ensure the reaction has been stirred at room temperature for a sufficient time (e.g., 2-4 hours or overnight).

-

Insufficient Mixing: If the reagents are not adequately mixed, the reaction can be slow. Ensure efficient stirring throughout the reaction.

-

Steric Hindrance (Less Common Here): While not a major issue for these specific reactants, highly hindered alcohols or isocyanates can dramatically slow the reaction rate.[4] For this system, it's unlikely to be the primary cause.

-

Catalyst Necessity: In some systems, especially with less reactive alcohols, a catalyst is necessary. While 2-(Dimethylamino)ethanol should be reactive enough, if your reaction stalls, you could consider adding a catalytic amount (0.1-1 mol%) of a tertiary amine like triethylamine or a tin catalyst. However, be aware this adds a new substance that must be removed later.[2]

Q4: My purified product appears to be degrading or changing color. What's happening?

The final carbamate product contains a tertiary amine, which can be susceptible to oxidation over time, potentially leading to discoloration (e.g., turning yellow or brown).

-

Solution: Store the purified product under an inert atmosphere (nitrogen or argon) in a sealed container, preferably in a refrigerator or freezer to slow down potential degradation pathways. If the product is an oil, sparging with argon before sealing can help displace oxygen.

Section 3: Frequently Asked Questions (FAQs)